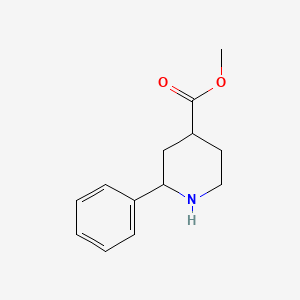

Methyl 2-phenylpiperidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-phenylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYDTRNWYSGYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of Methyl 2-phenylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-phenylpiperidine-4-carboxylate is a substituted piperidine derivative with a molecular structure that holds significant interest for medicinal chemistry and drug development. The piperidine scaffold is a common motif in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation. The presence of a phenyl group at the 2-position and a methyl carboxylate at the 4-position creates a chiral center and offers multiple points for chemical modification, making it a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing on available data for the compound and its close structural analogs.

Molecular Structure and Isomerism

The core structure of this compound consists of a piperidine ring with a phenyl substituent at the C2 position and a methyl ester group at the C4 position. This substitution pattern gives rise to stereoisomerism, with the potential for both cis and trans diastereomers, as well as enantiomers for each diastereomer. The relative orientation of the phenyl and methyl carboxylate groups significantly influences the molecule's conformation and its interaction with biological targets. A CAS number has been assigned to the cis-isomer: 1458681-51-0.

Physical and Chemical Properties

Direct experimental data for this compound is limited in the public domain. However, by examining the properties of its constituent parts and related compounds, we can infer its key characteristics.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value (this compound) | Value (Related Compound) | Related Compound |

| Molecular Formula | C₁₃H₁₇NO₂ | C₁₃H₁₇NO₂ | Methyl 4-phenylpiperidine-4-carboxylate[1] |

| Molecular Weight | 219.28 g/mol | 219.28 g/mol | Methyl 4-phenylpiperidine-4-carboxylate[1] |

| Appearance | Likely a colorless to pale yellow oil or solid | Liquid | Methyl 1-phenylpiperidine-4-carboxylate[2] |

| Boiling Point | Not available | 85°C to 90°C | Methyl piperidine-4-carboxylate[3] |

| Melting Point | Not available | Not available | |

| Solubility | Expected to be slightly soluble in water, soluble in organic solvents. | Slightly soluble in water | Methyl piperidine-4-carboxylate[3] |

| pKa | Not available | Not available | |

| CAS Number | 1458681-51-0 (cis-isomer) | 54824-07-6 | Methyl 4-phenylpiperidine-4-carboxylate[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of diastereomers and conformational isomers. Key signals would include:

-

Aromatic protons of the phenyl group, likely appearing as a multiplet in the range of δ 7.2-7.5 ppm.

-

The proton at the C2 position, which is adjacent to the phenyl group and the nitrogen atom, would likely be a multiplet at a downfield chemical shift.

-

The methyl protons of the ester group would appear as a singlet around δ 3.6-3.7 ppm.

-

The piperidine ring protons would give rise to a series of complex multiplets in the upfield region (δ 1.5-3.5 ppm). The chemical shifts and coupling constants of these protons would be highly dependent on the cis/trans stereochemistry and the chair conformation of the piperidine ring.

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the carbonyl carbon of the ester (around 170-175 ppm), the methyl carbon of the ester (around 50-55 ppm), and the carbons of the piperidine ring. The chemical shifts of the piperidine carbons would be influenced by the stereochemistry of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.

-

C=O stretch: A strong band around 1735 cm⁻¹ corresponding to the ester carbonyl group.

-

C-O stretch: A band in the region of 1100-1300 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum would likely show a molecular ion peak (M⁺) at m/z 219. Key fragmentation patterns would involve the loss of the methoxycarbonyl group (-COOCH₃, m/z 59) and fragmentation of the piperidine ring. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines.[4] The fragmentation pattern for the isomeric Methyl 4-phenylpiperidine-4-carboxylate shows a top peak at m/z 57 and the molecular ion peak at m/z 219.[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general synthetic strategy can be devised based on established methods for the synthesis of substituted piperidines.

General Synthetic Approach

A plausible synthetic route could involve the following key steps:

-

Synthesis of a suitable precursor: This could involve the construction of a substituted dihydropyridine or a linear precursor containing the necessary functional groups.

-

Cyclization: An intramolecular reaction, such as a Michael addition or a reductive amination, could be employed to form the piperidine ring.

-

Functional group manipulation: Introduction or modification of the ester and phenyl groups.

A potential synthetic workflow is outlined in the diagram below.

Caption: A generalized synthetic workflow for this compound.

Biological Activity and Potential Applications

The phenylpiperidine scaffold is a well-established pharmacophore found in a variety of centrally acting drugs, most notably opioids.[5][6] Derivatives of 4-phenylpiperidine, such as pethidine (meperidine) and fentanyl, are potent analgesics that act as agonists at the μ-opioid receptor.[6]

While the specific biological activity of this compound has not been extensively reported, its structural similarity to known bioactive molecules suggests it could be a valuable starting point for the development of novel therapeutics. The position of the phenyl group at the 2-position, as opposed to the more common 4-position, could lead to a different pharmacological profile, potentially with altered receptor selectivity or affinity.

Further research into this compound could explore its potential as:

-

An analgesic with a modified side-effect profile.

-

A modulator of other CNS receptors.

-

A scaffold for the development of drugs targeting other therapeutic areas.

Logical Relationships in Drug Discovery

The development of new drugs based on the phenylpiperidine scaffold often follows a logical progression of synthesis, screening, and optimization.

Caption: Logical workflow for the development of phenylpiperidine-based drug candidates.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. While a complete dataset of its physical and chemical properties is not yet available, this guide provides a solid foundation based on the known characteristics of related compounds. Its versatile structure and the established pharmacological importance of the phenylpiperidine scaffold make it a compelling target for further investigation in the fields of synthetic chemistry and drug discovery. Future research aimed at the stereoselective synthesis and comprehensive biological evaluation of this compound and its derivatives is warranted to unlock its full therapeutic potential.

References

- 1. Methyl 4-phenylpiperidine-4-carboxylate | C13H17NO2 | CID 545827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 6. painphysicianjournal.com [painphysicianjournal.com]

Methyl 2-phenylpiperidine-4-carboxylate CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-phenylpiperidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide also incorporates information on closely related analogues to provide a broader context for its potential properties and synthesis.

Chemical Identity: CAS Number and Synonyms

This compound is a substituted piperidine derivative with a phenyl group at the 2-position and a methyl carboxylate group at the 4-position. The stereochemistry of the substituents on the piperidine ring (cis or trans) is a critical aspect of its chemical identity.

| Compound Name | CAS Number | Synonyms | Molecular Formula | Molecular Weight |

| This compound | 351003-06-0 | 4-Piperidinecarboxylic acid, 2-phenyl-, methyl ester | C₁₃H₁₇NO₂ | 219.28 g/mol |

| Methyl cis-2-phenylpiperidine-4-carboxylate | 1458681-51-0 | Not available | C₁₃H₁₇NO₂ | 219.28 g/mol |

Physicochemical Data

| Property | Value | Source/Comment |

| Molecular Formula | C₁₃H₁₇NO₂ | Calculated |

| Molecular Weight | 219.28 g/mol | Calculated |

| Appearance | Likely an oil or low-melting solid | Based on related compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | General characteristic of similar esters |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, general synthetic strategies for 2-substituted piperidine-4-carboxylic acid esters have been reported. These methods can be adapted for the synthesis of the target compound.

General Synthetic Approach:

The synthesis of 2-arylpiperidine-4-carboxylic acid esters can be approached through several routes, often involving the construction of the piperidine ring via cyclization reactions or the modification of a pre-existing piperidine scaffold. One common strategy involves the hydrogenation of a corresponding substituted pyridine precursor.

Example of a generalized procedure for the synthesis of a trans-4-arylpiperidine-3-carboxylic acid derivative, which can be conceptually adapted:

-

Preparation of Dihydropyridine Precursor: A Hantzsch-type reaction or similar condensation can be used to form a dihydropyridine ring bearing the desired substituents.

-

Hydrogenation: The dihydropyridine is subjected to catalytic hydrogenation to yield a mixture of cis and trans piperidine diastereomers.

-

Esterification and Protection: The carboxylic acid can be esterified, and the piperidine nitrogen can be protected (e.g., with a Boc group) to facilitate purification and further reactions.

-

Isomer Separation: The diastereomeric mixture of cis and trans isomers is typically separated using column chromatography.

-

Deprotection: The protecting group on the nitrogen is removed to yield the final product.

The stereochemical outcome of the reduction step is crucial and can often be influenced by the choice of catalyst and reaction conditions. The characterization of the cis and trans isomers is typically achieved through NMR spectroscopy, where the coupling constants between the protons at the C2 and C4 positions can help determine the relative stereochemistry.

Logical Relationships in Synthesis

The synthesis of specific stereoisomers of substituted piperidines requires careful planning of the synthetic route and purification strategies. The following diagram illustrates a general logical workflow for obtaining pure cis and trans isomers of a 2-substituted piperidine-4-carboxylate.

Caption: General workflow for the synthesis and separation of piperidine isomers.

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not widely reported, the 2-phenylpiperidine scaffold is a known pharmacophore present in various biologically active molecules. Derivatives of phenylpiperidines are known to interact with the central nervous system and have been investigated for a range of therapeutic applications, including:

-

Analgesics: The phenylpiperidine core is a key structural feature of several opioid analgesics.

-

Antipsychotics: Certain antipsychotic drugs contain the phenylpiperidine moiety.

-

Antidepressants: Some selective serotonin reuptake inhibitors (SSRIs) feature a phenylpiperidine structure.

The title compound serves as a valuable building block for the synthesis of more complex molecules in these and other therapeutic areas. The ester functionality provides a handle for further chemical modification, allowing for the creation of libraries of compounds for screening and lead optimization in drug discovery programs.

Disclaimer: This document is intended for informational purposes for a technical audience. The information provided is based on publicly available data and general chemical principles. Specific experimental details may vary, and all laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

Spectroscopic and Synthetic Profile of Methyl 2-phenylpiperidine-4-carboxylate: A Technical Guide

For immediate release:

This technical whitepaper provides a detailed overview of the spectroscopic and synthetic aspects of Methyl 2-phenylpiperidine-4-carboxylate (CAS Number: 351003-06-0), a substituted piperidine derivative of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of public experimental data for this specific compound, this guide presents a combination of predicted spectroscopic data and generalized synthetic protocols based on established chemical literature.

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, computational predictions offer valuable insights into the expected spectroscopic characteristics of this compound. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.40 | Multiplet | 5H | Phenyl-H |

| 4.00-4.10 | Doublet of Doublets | 1H | H-2 |

| 3.65 | Singlet | 3H | OCH₃ |

| 3.20-3.30 | Multiplet | 1H | H-6 (axial) |

| 2.80-2.90 | Multiplet | 1H | H-6 (equatorial) |

| 2.50-2.60 | Multiplet | 1H | H-4 |

| 2.00-2.15 | Multiplet | 2H | H-3, H-5 (axial) |

| 1.80-1.95 | Multiplet | 2H | H-3, H-5 (equatorial) |

| 1.50-1.70 | Broad Singlet | 1H | NH |

Disclaimer: Data is predicted and may not reflect experimental values.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 175.0 | C=O |

| 142.0 | Phenyl C (quaternary) |

| 128.5 | Phenyl CH |

| 127.8 | Phenyl CH |

| 127.0 | Phenyl CH |

| 60.0 | C-2 |

| 52.0 | OCH₃ |

| 46.0 | C-6 |

| 41.0 | C-4 |

| 35.0 | C-3 |

| 33.0 | C-5 |

Disclaimer: Data is predicted and may not reflect experimental values.

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 219.12 | [M]⁺ (Molecular Ion) |

| 218.11 | [M-H]⁺ |

| 160.08 | [M-COOCH₃]⁺ |

| 142.09 | [M-C₆H₅]⁺ |

| 104.06 | [C₆H₅CH=NH₂]⁺ |

Disclaimer: Data is predicted and may not reflect experimental values.

Infrared (IR) Spectroscopy

Predicted significant IR absorption bands include:

-

~3350 cm⁻¹ (N-H stretch): Indicative of the secondary amine.

-

~3030 cm⁻¹ (aromatic C-H stretch): Corresponding to the phenyl group.

-

~2950, 2870 cm⁻¹ (aliphatic C-H stretch): From the piperidine ring and methyl group.

-

~1735 cm⁻¹ (C=O stretch): Characteristic of the ester carbonyl group.

-

~1600, 1495 cm⁻¹ (C=C stretch): Associated with the aromatic ring.

Proposed Synthetic Protocols

Protocol 1: Catalytic Hydrogenation of a Pyridine Precursor

This method involves the reduction of a suitably substituted pyridine.

Experimental Workflow:

Caption: Synthetic and analytical workflow for this compound via hydrogenation.

Methodology:

-

Precursor Synthesis: The precursor, methyl 2-phenylpyridine-4-carboxylate, can be synthesized through various cross-coupling reactions or other established methods for pyridine functionalization.

-

Hydrogenation: The pyridine precursor is dissolved in a suitable solvent, such as methanol or acetic acid. A heterogeneous catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added. The reaction mixture is then subjected to a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Work-up and Purification: The catalyst is removed by filtration through celite. The solvent is evaporated under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the final product.

Protocol 2: Dieckmann Condensation Approach

This intramolecular condensation reaction is a powerful tool for forming five- and six-membered rings.

Experimental Workflow:

Caption: Synthetic workflow for this compound via Dieckmann condensation.

Methodology:

-

Acyclic Precursor Synthesis: An appropriate acyclic amino-diester is synthesized. This typically involves multiple steps, starting from simpler, commercially available building blocks.

-

Dieckmann Condensation: The diester is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene. This promotes an intramolecular cyclization to form a β-keto ester intermediate.

-

Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is typically hydrolyzed and decarboxylated under acidic or basic conditions to yield a piperidone intermediate.

-

Final Modifications: The ketone of the piperidone is then reduced to a hydroxyl group, which is subsequently removed. The carboxylic acid is then esterified to yield the final methyl ester product. Each of these steps requires specific reagents and purification procedures.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and synthetic characteristics of this compound for researchers and professionals in drug development. While experimental data remains scarce, the predicted spectroscopic information and generalized synthetic routes offer a valuable starting point for further investigation and laboratory work with this compound. The provided workflows can serve as a template for the synthesis and characterization of this and other related piperidine derivatives.

The Genesis of a Stimulant: An In-depth Technical Guide to the Discovery and History of 2-Phenylpiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, giving rise to a class of compounds with profound effects on the central nervous system (CNS). From the accidental discovery of a now widely used treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) to the ongoing exploration of novel derivatives, the history of 2-phenylpiperidine derivatives is a compelling narrative of scientific inquiry, serendipity, and structure-activity relationship studies. This technical guide delves into the discovery, historical development, and key experimental methodologies that have defined this important class of molecules.

A Serendipitous Beginning: The Discovery of Methylphenidate

The story of 2-phenylpiperidine derivatives as CNS stimulants begins in the Ciba laboratories in Basel, Switzerland, in 1944. The Italian chemist Leandro Panizzon synthesized a new compound, methyl α-phenyl-2-piperidineacetate, which would later be known as methylphenidate.[1] Initially, Panizzon was not seeking a stimulant but was exploring potential analeptics, substances that can stimulate the respiratory and circulatory systems.

The initial synthesis, as described in U.S. Patent 2,507,631, involved the reaction of phenylacetonitrile and 2-chloropyridine in the presence of sodium amide, followed by hydrolysis and esterification.[1] This process produced a mixture of stereoisomers. It was not until later that the therapeutic importance of the specific stereochemistry of methylphenidate was fully appreciated.

The newly synthesized compound was named Ritalin, a tribute to Panizzon's wife, Rita, who reportedly used the substance to counteract low blood pressure.[2][3] Ciba patented the substance in 1954, and it was initially marketed for the treatment of depression, fatigue, and narcolepsy.[4][5] Its use in treating what was then known as "hyperkinetic impulse disorder" in children began in the 1960s, a clinical application that would eventually become its primary indication.[5]

Unraveling the Stereochemistry: The Importance of the d-threo Isomer

Methylphenidate has two chiral centers, meaning it can exist as four different stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. Early formulations of Ritalin contained a racemic mixture of the threo isomers. Subsequent research, detailed in U.S. Patent 2,957,880, revealed that the primary pharmacological activity resides in the d-threo enantiomer.[6] This isomer exhibits a significantly higher affinity for the dopamine and norepinephrine transporters compared to the l-threo isomer. The erythro isomers were found to be largely inactive and are not used therapeutically. This discovery was a pivotal moment in understanding the structure-activity relationship of methylphenidate and paved the way for the development of single-enantiomer formulations like dexmethylphenidate (Focalin®).

Mechanism of Action: Blocking Monoamine Reuptake

The primary mechanism of action for methylphenidate and its active derivatives is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][6] By blocking these transporters, the compounds increase the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic neurotransmission. This modulation of catecholamine levels in brain regions associated with attention, arousal, and executive function, such as the prefrontal cortex and striatum, is believed to be the basis for their therapeutic effects in ADHD.

Quantitative Data: Binding Affinities and Pharmacokinetics

The following tables summarize key quantitative data for methylphenidate and related 2-phenylpiperidine derivatives.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |

| d-threo-Methylphenidate | 13.1 | 34.4 | >10,000 |

| l-threo-Methylphenidate | 276 | 970 | >10,000 |

| dl-threo-Methylphenidate | 24.3 | 85.1 | >10,000 |

| Ethylphenidate | 20.9 | 204 | >10,000 |

| 4-Fluoromethylphenidate | 10.5 | 49.3 | 1,860 |

Data compiled from various sources.

Table 2: Pharmacokinetic Parameters of d-threo-Methylphenidate (Oral Administration)

| Parameter | Value |

| Bioavailability | 11-52% |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours |

| Elimination Half-life (t1/2) | 2-3 hours |

| Protein Binding | 10-33% |

| Primary Metabolite | Ritalinic Acid (inactive) |

Data compiled from various sources.

Experimental Protocols

Synthesis of dl-threo-Methylphenidate (Adapted from U.S. Patent 2,507,631)

Step 1: Synthesis of α-Phenyl-α-pyridyl-(2)-acetamide

-

To a solution of 117 g of phenylacetonitrile and 113 g of 2-chloropyridine in 400 cc of absolute toluene, gradually add 80 g of pulverized sodium amide while stirring and cooling.

-

Slowly heat the mixture to 110-120°C and maintain this temperature for 1 hour.

-

After cooling, add water.

-

Separate the toluene layer and extract the aqueous layer with toluene.

-

Combine the toluene solutions and shake with dilute hydrochloric acid.

-

Make the hydrochloric acid extracts alkaline with concentrated caustic soda solution to precipitate α-phenyl-α-pyridyl-(2)-acetamide.

-

Recrystallize the product from ethyl acetate.

Step 2: Synthesis of α-Phenyl-α-pyridyl-(2)-acetic acid methylester

-

Dissolve 100 g of the resulting α-phenyl-α-pyridyl-(2)-acetamide in one liter of methyl alcohol.

-

Treat the solution with hydrogen chloride for 6 hours at water-bath temperature.

-

Concentrate the solution, dilute with water, and render alkaline with sodium carbonate to yield the methyl ester.

Step 3: Hydrogenation to α-Phenyl-α-piperidyl-(2)-acetic acid methylester

-

Hydrogenate 50 g of α-phenyl-α-pyridyl-(2)-acetic acid methylester in glacial acetic acid in the presence of 1 g of platinum catalyst at room temperature.

-

The reaction proceeds until 6 atoms of hydrogen are taken up.

-

The resulting product is the α-phenyl-α-piperidyl-(2)-acetic acid methylester.

-

Reaction with HCl gives the hydrochloride salt.

Dopamine Transporter (DAT) Binding Assay

Materials:

-

Rat striatal tissue or cells expressing human DAT

-

[³H]WIN 35,428 (radioligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Unlabeled test compounds (2-phenylpiperidine derivatives)

-

Cocaine or GBR 12909 (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge to pellet cellular debris. Centrifuge the supernatant at high speed to pellet the membranes containing the DAT. Resuspend the pellet in fresh buffer.

-

Assay Setup: In triplicate, combine the membrane preparation, [³H]WIN 35,428, and either buffer (for total binding), a high concentration of a known DAT inhibitor like cocaine (for non-specific binding), or varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a set time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Visualizations

Caption: Dopamine and Norepinephrine Signaling Pathway Inhibition by 2-Phenylpiperidine Derivatives.

Caption: Drug Discovery Workflow for 2-Phenylpiperidine Derivatives.

The Evolving Landscape of 2-Phenylpiperidine Derivatives

The discovery of methylphenidate opened the door to a rich field of research into 2-phenylpiperidine derivatives. Beyond ADHD, these compounds have been investigated for a range of other CNS disorders, including depression, binge eating disorder, and as potential treatments for cocaine abuse. The core 2-phenylpiperidine scaffold has proven to be a versatile platform for medicinal chemists, allowing for modifications that can fine-tune potency, selectivity, and pharmacokinetic properties.

The ongoing exploration of this chemical class continues to yield novel compounds with unique pharmacological profiles. The history of 2-phenylpiperidine derivatives serves as a powerful example of how a single discovery, rooted in fundamental chemical synthesis, can evolve into a major therapeutic class and a continuing source of inspiration for drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative pharmacokinetics and tissue distribution of the d-enantiomers of para-substituted methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Conformational Analysis of 2-Phenylpiperidine-4-carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Its prevalence is due to its ability to adopt a stable chair-like conformation, presenting substituents in well-defined three-dimensional orientations crucial for molecular recognition and biological activity. The conformational landscape of substituted piperidines dictates their interaction with biological targets, making a thorough conformational analysis an indispensable part of modern drug discovery and development.[1][3]

This technical guide provides an in-depth exploration of the theoretical conformational analysis of 2-phenylpiperidine-4-carboxylates. This specific scaffold is of significant interest as it combines the structural features of both 2-phenyl and 4-carboxylate substituted piperidines, moieties found in compounds targeting a range of biological systems.[4][5] Understanding the interplay between these substituents and their influence on the piperidine ring's conformation is critical for designing molecules with desired pharmacological profiles.

We will delve into the fundamental principles of piperidine conformation, detail the computational and experimental protocols used for its analysis, present synthesized quantitative data on conformational energies, and visualize key workflows and equilibria. This guide is intended to serve as a comprehensive resource for researchers engaged in the design and development of piperidine-based therapeutics.

Principles of Piperidine Conformation

The conformational behavior of the piperidine ring is central to its role as a versatile scaffold. Like cyclohexane, it predominantly exists in a low-energy chair conformation to minimize angle and torsional strain.[1] However, the presence of the nitrogen heteroatom introduces additional conformational considerations, including nitrogen inversion and unique electronic effects.[1] The substituents on the ring can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

The relative stability of these conformers is governed by a complex interplay of several factors:

-

Steric Hindrance: Bulky substituents generally prefer the more spacious equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring (1,3-diaxial interactions). The energetic cost of placing a substituent in the axial position is quantified by its A-value.[1]

-

Electronic Effects: The nitrogen lone pair and electronegative substituents can lead to stabilizing or destabilizing electronic interactions, such as hyperconjugation and electrostatic interactions, which can influence conformational preferences.[6][7]

-

Pseudoallylic Strain (A¹,³ Strain): When the piperidine nitrogen is part of a planar system (e.g., N-acyl or N-aryl), conjugation increases the sp² character of the nitrogen. This can create steric strain between an axial substituent at the C2 position and the N-substituent, a phenomenon known as pseudoallylic strain, which can paradoxically favor the axial orientation for the C2-substituent to alleviate this strain.[8][9]

For 2-phenylpiperidine-4-carboxylates, the key conformational question is the relative orientation (axial or equatorial) of the phenyl group at C2 and the carboxylate group at C4.

-

4-Carboxylate Group: Similar to analogous cyclohexanes, a carboxylate or ester group at the C4 position strongly prefers the equatorial orientation to minimize steric hindrance.[10]

-

2-Phenyl Group: The preference for a C2-phenyl group is more complex. While typically favoring the equatorial position, this can be significantly influenced by substitution on the nitrogen atom.[1][8] In N-acyl or N-aryl piperidines, pseudoallylic strain can favor the axial conformer.[8][9]

The piperidine ring can also adopt higher-energy boat and twist-boat conformations. While generally less stable, these conformations can be populated at equilibrium and may be stabilized upon binding to a biological target.[2][8][11]

Methodologies for Conformational Analysis

A robust conformational analysis relies on a synergistic combination of computational modeling and experimental validation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the conformation of molecules in solution.[1]

Detailed Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the 2-phenylpiperidine-4-carboxylate derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) within a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.[1]

-

Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, NOESY/ROESY) NMR spectra.

-

Signal Assignment: Utilize 2D NMR experiments to unambiguously assign all proton and carbon signals.

-

Conformational Analysis:

-

Coupling Constants (³J): Measure the vicinal proton-proton coupling constants (³JHH). The magnitude of these couplings, particularly between the protons on adjacent ring carbons, is related to the dihedral angle between them via the Karplus equation. Large couplings (typically 10-13 Hz) indicate an axial-axial relationship (dihedral angle ~180°), while small couplings (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

-

Chemical Shifts: The chemical shifts of ring protons and carbons are sensitive to their axial or equatorial environment. For instance, axial protons are typically shielded (resonate at a lower frequency) compared to their equatorial counterparts.

-

NOE Analysis: Through-space correlations observed in NOESY or ROESY spectra provide distance information between protons. For example, a strong NOE between axial protons at C2, C4, and C6 would confirm a chair conformation.

-

Free Energy Calculation: The ratio of conformers at equilibrium can be determined from the NMR data, allowing for the calculation of the conformational free energy difference (ΔG°) using the "J-value method".[10]

-

Single-Crystal X-ray Diffraction

X-ray crystallography provides a precise and unambiguous determination of the molecule's conformation in the solid state.[1]

Detailed Protocol:

-

Crystal Growth: Grow single crystals of the compound (typically 0.1-0.5 mm in size) using techniques like slow evaporation of a solvent or vapor diffusion.[1]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, usually at low temperatures (e.g., 100 K) to minimize thermal vibrations.[1]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This yields the precise bond lengths, bond angles, and torsion angles that define the solid-state conformation.[1]

Computational Protocols

Computational chemistry offers powerful tools to explore the conformational landscape, calculate the relative energies of different conformers, and interpret experimental data.[3]

Detailed Protocol:

-

Conformational Search: Generate a comprehensive set of possible low-energy conformations. This is typically achieved using systematic or stochastic search algorithms implemented in software packages like Schrödinger's MacroModel or open-source tools like RDKit.[1][12]

-

Geometry Optimization and Energy Calculation: Each generated conformer is subjected to geometry optimization to find its nearest local energy minimum.

-

Molecular Mechanics (MM): Initially, a fast optimization using MM force fields (e.g., MMFF, OPLS) is often performed.

-

Quantum Mechanics (QM): For higher accuracy, subsequent optimization is performed using QM methods, most commonly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G* or the M06-2X functional).[6][8]

-

-

Frequency Calculations: A frequency calculation is performed on each optimized structure to confirm it is a true energy minimum (i.e., has no imaginary frequencies) and to derive thermodynamic properties like Gibbs free energy (G).[3]

-

Solvation Modeling: To simulate the solution phase where NMR experiments are conducted, a polarizable continuum model (PCM) is often applied during QM calculations to account for the effect of the solvent.[8]

-

Analysis of Results: The calculated relative Gibbs free energies (ΔG) of the optimized conformers are compared to determine their theoretical populations at a given temperature, which can then be correlated with experimental NMR data.

Visualization of Workflows

Caption: Integrated workflow for computational and experimental conformational analysis.

Quantitative Conformational Data

Based on established principles for substituted piperidines, we can summarize the expected quantitative data for a generic methyl 2-phenylpiperidine-4-carboxylate. The exact values will vary with N-substitution and the specific ester group, but the trends provide a valuable predictive framework.

Table 1: Predicted Relative Energies of Chair Conformers

The piperidine ring can exist in two primary chair conformations, and for a 2,4-disubstituted system, this leads to four possible stereochemical arrangements of the substituents. The relative Gibbs free energies (ΔG) determine the population of each conformer at equilibrium.

| Conformer ID | 2-Phenyl Orientation | 4-Carboxylate Orientation | Predicted Relative ΔG (kcal/mol) | Predicted Population (298 K) | Key Considerations |

| A | Equatorial | Equatorial | 0.0 | Dominant | Sterically most favorable arrangement. |

| B | Axial | Equatorial | +1.0 to +2.5 | Minor | Destabilized by 1,3-diaxial interactions of the axial phenyl group. Energy cost can be lower with N-acyl groups.[8] |

| C | Equatorial | Axial | > +2.5 | Very Low | Highly destabilized by the axial carboxylate group. |

| D | Axial | Axial | > +4.0 | Negligible | Sterically most hindered conformer. |

Note: These values are estimations based on A-values and computational studies of related 2-phenyl and 4-carboxylate piperidines.[1][8] The ΔG for the axial 2-phenyl group can be significantly lower or even negative for certain N-substituted derivatives due to pseudoallylic strain.[8][9]

Table 2: Representative Dihedral Angles for the Most Stable Conformer (Equatorial-Equatorial)

| Dihedral Angle | Atoms Involved | Expected Value (°) | Significance |

| Ring Torsion | C6-N1-C2-C3 | ~55-60 | Defines the chair conformation of the ring. |

| Ring Torsion | N1-C2-C3-C4 | ~55-60 | Defines the chair conformation of the ring. |

| Phenyl Orient. | N1-C2-C(ipso)-C(ortho) | Variable | Describes the rotation of the phenyl group relative to the piperidine ring. |

| Carboxylate Orient. | C3-C4-C(carbonyl)-O | Variable | Describes the rotation of the carboxylate group. |

Visualization of Conformational Equilibrium

The four chair conformers exist in a dynamic equilibrium, dominated by the most stable species.

Caption: Equilibrium between the four possible chair conformations.

Synthesis of 2-Phenylpiperidine-4-carboxylates

Access to these molecules for analytical studies is crucial. Several synthetic routes have been established for chiral 2-substituted piperidine-4-carboxylic acids and their esters. A common and effective strategy involves starting from readily available N-protected α-amino acids.[13] For instance, a feasible route can be established from N-Cbz protected amino acid derivatives and Meldrum's acid in a multi-step sequence.[13] Other approaches may involve metal-catalyzed hydrogenation of corresponding pyridine precursors. The specific synthetic pathway provides control over the stereochemistry at the C2 and C4 positions, which is essential for detailed structure-activity relationship (SAR) studies.

Conclusion and Implications for Drug Development

The theoretical conformational analysis of 2-phenylpiperidine-4-carboxylates reveals a strong preference for a chair conformation with the bulky 4-carboxylate group in the equatorial position. The orientation of the 2-phenyl group is more nuanced and highly dependent on the nature of the nitrogen substituent, with pseudoallylic strain potentially favoring an axial conformation in N-acyl or N-aryl derivatives.[8][9]

For drug development professionals, this understanding is paramount. The three-dimensional arrangement of the phenyl and carboxylate pharmacophores, dictated by the underlying piperidine conformation, governs how the molecule fits into a target binding site.

-

Structure-Based Design: A validated conformational model allows for more accurate molecular docking and dynamics simulations, guiding the design of analogs with improved binding affinity and selectivity.[3]

-

Pharmacokinetic Properties: The molecule's shape and polarity, which are products of its conformation, influence properties like solubility and membrane permeability.

-

SAR Interpretation: Understanding the accessible conformational space helps rationalize structure-activity relationships, explaining why certain modifications lead to enhanced or diminished biological activity.

Ultimately, a multi-faceted approach that combines high-level computational modeling with rigorous experimental validation through NMR spectroscopy and X-ray crystallography provides the most reliable picture of the conformational landscape.[6] This detailed structural knowledge empowers researchers to move beyond two-dimensional representations and rationally design the next generation of piperidine-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 351003-06-0 | Benchchem [benchchem.com]

- 5. painphysicianjournal.com [painphysicianjournal.com]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. csrc.sdsu.edu [csrc.sdsu.edu]

- 13. researchgate.net [researchgate.net]

Potential Biological Targets for Phenylpiperidine Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of clinically significant drugs. Its conformational flexibility and synthetic tractability have allowed for the development of potent and selective ligands for a diverse range of biological targets. This technical guide provides an in-depth exploration of the key biological targets of phenylpiperidine derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to aid in drug discovery and development efforts.

Opioid Receptors

Phenylpiperidine-based compounds are most famously recognized for their potent activity as opioid receptor modulators, particularly as agonists at the mu-opioid receptor (MOR). This interaction is the basis for the powerful analgesic effects of widely used drugs like fentanyl and meperidine. The phenylpiperidine core mimics the tyramine moiety of endogenous opioid peptides, enabling high-affinity binding.[1][2][3]

Quantitative Data: Opioid Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of representative phenylpiperidine derivatives for the mu-opioid receptor.

| Compound | Mu-Opioid Receptor Ki (nM) | Reference |

| Fentanyl | 0.39 | [2] |

| Sufentanil | 0.04 | [2] |

| Remifentanil | 1.1 | [2] |

| Meperidine | 46 | [2] |

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

A standard method to determine the binding affinity of a compound for the mu-opioid receptor is a competitive radioligand binding assay.[3]

Objective: To determine the inhibition constant (Ki) of a test compound for the human mu-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO-K1 cells).

-

Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).

-

Test Compound: Phenylpiperidine derivative of interest.

-

Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: Mu-Opioid Receptor Activation

Upon agonist binding, the mu-opioid receptor, a G-protein coupled receptor (GPCR), activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The βγ subunit of the G-protein can also directly modulate ion channels, leading to the opening of inwardly rectifying potassium channels (GIRKs) and the closing of voltage-gated calcium channels (VGCCs). These events collectively hyperpolarize the neuron, reducing its excitability and inhibiting neurotransmitter release.[4]

Sigma Receptors

Phenylpiperidine derivatives have been identified as high-affinity ligands for sigma receptors, with some exhibiting selectivity for either the sigma-1 or sigma-2 subtype.[5][6] These receptors are implicated in a variety of central nervous system functions and are targets for the development of novel therapeutics for psychiatric and neurological disorders.[5]

Quantitative Data: Sigma Receptor Binding Affinities

The following table presents the binding affinities (Ki) of several phenylpiperidine ligands for sigma-1 and sigma-2 receptors.

| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Reference |

| Haloperidol | 4.3 | 4.3 | [5] |

| (+)-Pentazocine | 3.1 | 1,730 | [5] |

| DTG | 13 | 11 | [5] |

| 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) | 1.2 | 180 | [6][7] |

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

The binding affinity for sigma receptors can be determined using a competitive radioligand binding assay.

Objective: To determine the Ki of a test compound for sigma-1 and sigma-2 receptors.

Materials:

-

Receptor Source: Guinea pig brain membranes (for a mixed sigma-1/sigma-2 preparation) or membranes from cells selectively expressing either human sigma-1 or sigma-2 receptors.

-

Radioligand:

-

For sigma-1: [³H]-(+)-pentazocine.

-

For sigma-2: [³H]-DTG in the presence of a masking concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) to block binding to sigma-1 sites.

-

-

Test Compound: Phenylpiperidine derivative of interest.

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or resuspend cell membranes in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, radioligand, varying concentrations of the test compound, and the membrane preparation. For sigma-2 assays, include the masking ligand.

-

Incubation: Incubate at 25°C for 120 minutes.

-

Filtration, Washing, and Scintillation Counting: Follow the same procedure as described for the opioid receptor binding assay.

-

Data Analysis: Calculate IC50 and Ki values as previously described.

Signaling Pathway: Sigma-1 Receptor

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon ligand stimulation, it can translocate to the plasma membrane and modulate the activity of various ion channels and signaling proteins, including NMDA receptors and voltage-gated potassium channels.

Monoamine Transporters

Certain phenylpiperidine derivatives can interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[8][9][10] This interaction can lead to the inhibition of neurotransmitter reuptake, thereby increasing their synaptic concentrations.

Quantitative Data: Monoamine Transporter Inhibition

The following table shows the IC50 values for the inhibition of monoamine uptake by a phenylpiperidine derivative.

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | Reference |

| N-methyl-4-phenylpyridinium (MPP+) | 1 | - | - | [10] |

Experimental Protocol: Monoamine Transporter Uptake Assay

The inhibitory activity of compounds on monoamine transporters is typically assessed using a synaptosomal uptake assay.

Objective: To determine the IC50 of a test compound for the inhibition of dopamine, norepinephrine, or serotonin uptake.

Materials:

-

Synaptosomes: Prepared from specific brain regions (e.g., striatum for DAT, cortex for NET and SERT) of rodents.

-

Radiolabeled Neurotransmitter: [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin.

-

Test Compound: Phenylpiperidine derivative.

-

Uptake Buffer: Krebs-Ringer buffer.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from brain tissue by differential centrifugation.

-

Assay Setup: Pre-incubate synaptosomes with varying concentrations of the test compound in uptake buffer.

-

Initiate Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.

-

Terminate Uptake: After a short incubation period (e.g., 5 minutes), terminate the reaction by rapid filtration through glass fiber filters.

-

Washing and Scintillation Counting: Wash the filters with ice-cold buffer and measure radioactivity.

-

Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC50 value.

Signaling Pathway: Dopamine Transporter Modulation

The dopamine transporter is a sodium- and chloride-dependent symporter. Phenylpiperidine-based inhibitors block the reuptake of dopamine from the synaptic cleft, prolonging its presence and enhancing dopaminergic signaling.

Acetylcholinesterase (AChE)

Some phenylpiperidine derivatives have been developed as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[11][12] These compounds typically bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.

Quantitative Data: Acetylcholinesterase Inhibition

The following table provides the IC50 value for a notable phenylpiperidine-based AChE inhibitor.

| Compound | AChE IC50 (nM) | Reference |

| Donepezil (E2020) | 5.7 | [12] |

Experimental Protocol: Ellman's Assay for AChE Inhibition

The inhibitory potency of compounds against AChE is commonly determined using the spectrophotometric method developed by Ellman.[13]

Objective: To determine the IC50 of a test compound for AChE inhibition.

Materials:

-

Enzyme: Purified acetylcholinesterase (e.g., from electric eel).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Test Compound: Phenylpiperidine derivative.

-

Buffer: Phosphate buffer, pH 8.0.

-

Spectrophotometer.

Procedure:

-

Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing the buffer, DTNB, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to the reaction mixture and incubate for a short period.

-

Initiate Reaction: Add the substrate (ATCI) to start the enzymatic reaction.

-

Measurement: Monitor the increase in absorbance at 412 nm over time. The rate of the reaction is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Workflow: AChE Inhibition Assay

Calcium Channels

Derivatives of the phenylpiperidine scaffold have been investigated as calcium channel blockers.[14][15] These compounds can inhibit the influx of calcium into cells, leading to various physiological effects, including vasodilation and reduced cardiac contractility.

Quantitative Data: Calcium Channel Blocking Activity

The following table shows the IC50 value for a diphenylbutylpiperidine derivative that blocks L-type calcium channels.

| Compound | L-type Ca2+ Channel IC50 (nM) | Reference |

| Pimozide | 75 | [15] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The effect of compounds on calcium channels is typically studied using whole-cell patch-clamp electrophysiology.

Objective: To determine the effect of a test compound on calcium channel currents.

Materials:

-

Cells: Cardiomyocytes or other cells expressing the calcium channel of interest.

-

Patch-clamp rig: Including a microscope, micromanipulator, amplifier, and data acquisition system.

-

Pipettes and solutions: Borosilicate glass pipettes, intracellular and extracellular solutions.

-

Test Compound: Phenylpiperidine derivative.

Procedure:

-

Cell Preparation: Isolate and culture the cells.

-

Pipette Preparation: Pull and fire-polish glass pipettes to a suitable resistance.

-

Seal Formation: Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

-

Current Recording: Apply voltage steps to elicit calcium channel currents and record the resulting currents in the absence and presence of the test compound.

-

Data Analysis: Analyze the effect of the compound on the current amplitude and kinetics to determine its inhibitory or modulatory effects.

Signaling Pathway: L-type Calcium Channel Blockade

L-type calcium channels are voltage-gated ion channels that play a crucial role in cardiac and smooth muscle contraction. Phenylpiperidine-based blockers physically obstruct the channel pore, preventing the influx of calcium and leading to muscle relaxation and reduced heart rate.

Neurokinin 1 (NK1) Receptors

Certain phenylpiperidine derivatives have been developed as selective antagonists of the neurokinin 1 (NK1) receptor, the receptor for the neuropeptide Substance P.[16][17] These antagonists have therapeutic potential for the treatment of emesis, pain, and inflammation.

Quantitative Data: NK1 Receptor Antagonist Affinity

| Compound | Human NK1 Receptor Ki (nM) | Reference |

| Aprepitant | 0.2 | [16] |

| CP-99,994 | 0.18 | [17] |

Experimental Protocol: NK1 Receptor Radioligand Binding Assay

Objective: To determine the Ki of a test compound for the human NK1 receptor.

Materials:

-

Receptor Source: Membranes from cells expressing the recombinant human NK1 receptor.

-

Radioligand: [¹²⁵I]-Substance P or a high-affinity radiolabeled antagonist.

-

Test Compound: Phenylpiperidine derivative.

-

Non-specific Binding Control: A high concentration of an unlabeled NK1 antagonist (e.g., 1 µM Aprepitant).

-

Assay Buffer, Filtration Apparatus, and Scintillation Counter.

Procedure: The protocol is similar to that described for the opioid receptor binding assay, with appropriate adjustments for the specific radioligand and receptor preparation.

Signaling Pathway: NK1 Receptor Antagonism

The NK1 receptor is a GPCR that couples to Gq/11 proteins. Activation by Substance P leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). Phenylpiperidine antagonists block the binding of Substance P, thereby inhibiting this signaling cascade.

C-C Chemokine Receptor Type 2 (CCR2)

A series of phenylpiperidine derivatives have been identified as potent and selective antagonists of CCR2, a key chemokine receptor involved in inflammatory responses.[18] These compounds hold promise for the treatment of inflammatory and autoimmune diseases.

Quantitative Data: CCR2 Antagonist Activity

| Compound | hCCR2 IC50 (nM) | Reference |

| Compound 3g | 7 | [18] |

Experimental Protocol: CCR2 Radioligand Binding Assay

Objective: To determine the IC50 of a test compound for the human CCR2 receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human CCR2 receptor.

-

Radioligand: [¹²⁵I]-CCL2 (MCP-1).

-

Test Compound: Phenylpiperidine derivative.

-

Non-specific Binding Control: A high concentration of unlabeled CCL2.

-

Assay Buffer, Filtration Apparatus, and Scintillation Counter.

Procedure: The protocol is analogous to the other GPCR radioligand binding assays described above.

Signaling Pathway: CCR2 Antagonism

CCR2 is a GPCR that, upon binding its ligand CCL2, activates Gi/o proteins, leading to downstream signaling cascades that promote cell migration and inflammation. Phenylpiperidine antagonists prevent CCL2 binding, thereby inhibiting these pro-inflammatory signals.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Signaling to the nucleus by an L-type calcium channel-calmodulin complex through the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chinese scientists show how fentanyl and morphine act on μ opioid receptor | EurekAlert! [eurekalert.org]

- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 9. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 15. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the synthesis of functionalized piperidines

An In-depth Technical Guide to the Synthesis of Functionalized Piperidines

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] It is one of the most prevalent structural motifs found in pharmaceuticals and biologically active natural products.[3][4][5] Piperidine derivatives are key components in over twenty classes of pharmaceuticals, demonstrating a vast range of biological activities including anticancer, antipsychotic, anticonvulsant, and anti-inflammatory properties.[1][6][7] Their significance is underscored by their presence in numerous FDA-approved drugs such as Niraparib (anticancer), Preclamol (antipsychotic), and Donepezil (for Alzheimer's disease).[1][8]

The three-dimensional nature of the sp³-rich piperidine scaffold is crucial for its interaction with complex biological targets, often leading to improved specificity and better physicochemical properties compared to flat, aromatic systems.[9] Consequently, the development of efficient, stereoselective, and cost-effective methods for the synthesis of highly functionalized piperidines remains a critical and highly active area of research in organic chemistry.[1] This guide provides a comprehensive review of core synthetic strategies, including detailed experimental protocols, quantitative data, and visual workflows to aid researchers in this field.

Synthesis via Reduction and Hydrogenation of Pyridines

The most direct and atom-economical approach to the piperidine core is the reduction of a pre-existing pyridine ring.[3] This strategy is widely used due to the commercial availability of a vast array of substituted pyridines. The primary challenge lies in overcoming the aromatic stability of the pyridine ring and achieving high levels of chemo- and stereoselectivity, especially with polysubstituted or sensitive substrates.[3][10]

Catalysis is central to this approach, with methods spanning heterogeneous and homogeneous systems using transition metals like rhodium, ruthenium, iridium, and palladium.[1][3][10] Recent advances have focused on developing catalysts that operate under milder conditions and provide access to specific stereoisomers.[1][11][12]

Quantitative Data: Transition Metal-Catalyzed Hydrogenation of Pyridines

| Substrate (Pyridine Derivative) | Catalyst / Ligand | Conditions | Yield (%) | Diastereoselectivity / Enantioselectivity | Reference |

| N-Benzyl-3-fluoropyridinium | [RhCp*Cl2]2 / Chiral Amine | HCOOH/NEt3, H2O, 40 °C | 93 | >20:1 dr, 98% ee | [11][12] |

| 2,3,5-Trifluoropyridine | Rh(I) / Pinacol borane | Not specified | High | >20:1 dr (all-cis) | [1] |

| Various Pyridines | Ru@C catalyst | H2 (50 bar), Toluene, 100 °C | 82-99 | High cis-selectivity | [1] |

| 2-Phenylpyridine | Ir(III) complex | H2, Dioxane | >95 | Not specified | [10] |

| N-Boc-2-aryl-1,2-dihydropyridine | Pd/C | H2 (1 atm), MeOH, rt | 85-98 | >20:1 dr | [13] |

Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination

This protocol is based on the method for the rapid preparation of chiral piperidines from pyridinium salts.[11][12]

-

Catalyst Pre-formation: In a glovebox, [RhCp*Cl2]2 (0.005 mmol) and the chiral primary amine (e.g., (S)-1-phenylethylamine, 0.25 mmol) are added to a vial.

-

Reaction Setup: The pyridinium salt (0.5 mmol) and deionized water (0.5 mL) are added to the vial.

-

Hydrogen Source: A pre-mixed solution of formic acid and triethylamine (5:2 molar ratio, 1.0 mL) is added to the reaction mixture.

-

Reaction Execution: The vial is sealed and removed from the glovebox. The mixture is stirred vigorously at 40 °C for 24 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

C-H Functionalization of Pre-existing Piperidine Rings

A powerful modern strategy involves the direct functionalization of C-H bonds on a pre-existing piperidine scaffold.[14] This avoids lengthy de novo synthesis and allows for late-stage modification of complex molecules, which is highly valuable in drug discovery.[15] These reactions often rely on transition-metal catalysis (e.g., Rh, Pd, Ru) and frequently require a directing group on the piperidine nitrogen to achieve regioselectivity for the α-position (C2/C6).[14][16][17] Photoredox catalysis has also emerged as a potent tool for these transformations, enabling reactions under mild conditions.[13]

Quantitative Data: C-H Functionalization of Piperidines

| Piperidine Substrate | Catalyst / Conditions | Coupling Partner | Yield (%) | Diastereoselectivity | Reference |

| N-Boc-2,3,5,6-tetrasubstituted | Ir(ppy)3, Blue LED, K2HPO4 | 4-Chlorobromobenzene | 81 | 91:9 dr | [13] |

| N-Boc-piperidine | Rh2(R-TCPTAD)4 | Methyl phenyldiazoacetate | 70 | 94% ee (for C2 insertion) | [16] |

| N-Fluorotosylamide derivative | Cu(OTf)2 / Bisoxazoline ligand | Me3SiCN | 91 | 96% ee (δ C-H cyanation) | [18] |

| N-(2-pyridyl)piperidine | [RuCl2(p-cymene)]2 | Arylboronic acids | Good yields | Mono-arylation at C2 | [14][17] |

| Acyclic Amine (forms piperidine) | DIBAL-H (cyclization) | (Follows Cu-cat. cyanation) | 88 | >20:1 dr | [1] |

Experimental Protocol: Photoredox-Catalyzed α-C–H Arylation

This protocol is adapted from a method for the highly diastereoselective functionalization of densely substituted piperidines.[13]

-

Reaction Setup: An oven-dried 4 mL vial is charged with the piperidine starting material (0.1 mmol, 1.0 equiv), the aryl bromide coupling partner (0.3 mmol, 3.0 equiv), Ir(ppy)3 (1 mol %), and K2HPO4 (0.2 mmol, 2.0 equiv).

-

Solvent and Degassing: Anhydrous, degassed dimethylacetamide (DMA, 1.0 mL) is added. The mixture is sparged with argon for 5 minutes.

-

Irradiation: The vial is sealed and placed approximately 5 cm from a 34 W blue LED lamp and cooled by a fan to maintain room temperature.

-

Reaction Monitoring: The reaction is stirred for 16-72 hours until consumption of the starting material is observed by TLC or LC-MS.

-

Work-up: The reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated.

-

Purification and Analysis: The residue is purified by flash column chromatography on silica gel to afford the α-arylated piperidine. The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture.

Biocatalytic and Chemo-enzymatic Strategies

Biocatalysis offers a powerful and sustainable route to chiral piperidines, providing exceptional levels of stereo- and regioselectivity under mild, aqueous conditions.[19] Enzymes like lipases, oxidases, and reductases are being employed to construct and functionalize the piperidine ring.[6][19][20] A recent innovative strategy combines biocatalytic C-H oxidation to install a hydroxyl "handle" on the piperidine ring, followed by chemical radical cross-coupling to introduce a wide range of substituents.[9][21] This chemo-enzymatic approach streamlines the synthesis of complex 3D molecules, significantly reducing step counts compared to traditional methods.[21]

Quantitative Data: Biocatalytic and Chemo-Enzymatic Syntheses

| Reaction Type | Enzyme / Catalyst | Substrates | Yield (%) | Selectivity | Reference |

| Multicomponent Reaction | Immobilized CALB | Benzaldehyde, Aniline, Acetoacetate | up to 91 | Not specified | [6][20] |

| C-H Oxidation / Cross-Coupling | P4H / Ni-electrocatalysis | 2- and 3-carboxylated piperidines | High | Enantioselective | [9][21] |

| Dearomatization Cascade | Amine Oxidase / Ene Imine Reductase | Activated Pyridines | Good | High stereoselectivity | [19] |

| Hybrid Cascade | Transaminase / Organocatalyst | Acyclic precursors | Good | High stereoselectivity | [22] |

Experimental Protocol: Immobilized Lipase-Catalyzed Multicomponent Synthesis

This protocol is based on the first biocatalytic synthesis of piperidines using immobilized Candida antarctica lipase B (CALB).[6][20]

-

Catalyst Preparation: CALB is immobilized onto magnetic halloysite nanotubes (CALB@MHNTs). The loading is quantified using a Bradford assay.[6]

-

Reaction Setup: In a round-bottom flask, add the substituted benzaldehyde (1 mmol), aniline (1 mmol), and ethyl acetoacetate (1 mmol).

-

Catalyst Addition: Add the prepared CALB@MHNTs catalyst (e.g., 50 mg) to the mixture.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 50-60 °C) for a designated time (e.g., 12-24 hours). The reaction progress is monitored by TLC.

-

Catalyst Recovery: After the reaction is complete, the magnetic catalyst is separated from the reaction mixture using an external magnet. The catalyst can be washed with a solvent (e.g., ethanol), dried, and reused for subsequent cycles.[20]

-

Product Isolation: The solvent from the reaction mixture is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the polyfunctionalized piperidine.

Cycloaddition and Annulation Strategies

Cycloaddition and annulation reactions are powerful methods for constructing the piperidine ring from acyclic precursors, often with excellent control over stereochemistry.[23] These methods build the heterocyclic core by forming multiple C-C and/or C-N bonds in a single, concerted, or sequential process.

Key strategies include:

-

Aza-Diels-Alder Reactions: A [4+2] cycloaddition between an aza-diene and a dienophile to form a tetrahydropyridine, which can be subsequently reduced.

-

[4+2] Annulation of Imines with Allenes: A phosphine-catalyzed process that furnishes highly functionalized piperidines. Enantioselective variants have been developed using chiral phosphine catalysts.[24]

-

[2+2+2] Cycloadditions: Rhodium-catalyzed reactions that can bring together three components, such as an alkyne, alkene, and isocyanate, to rapidly build molecular complexity.[25]

-

[5+1] Annulations: These methods typically involve the reaction of a five-atom chain with a one-atom component to close the ring.[1][2]

Quantitative Data: Cycloaddition and Annulation Reactions

| Reaction Type | Catalyst / Reagents | Substrates | Yield (%) | Enantioselectivity / Diastereoselectivity | Reference |

| [4+2] Annulation | Chiral Phosphepine 1 | Imines, Allenes | 66-95 | 83-96% ee | [24] |

| Rh-catalyzed [2+2+2] | Rh(I) / Chiral Ligand | Alkyne, Alkenyl isocyanate | 55-91 | 91-99% ee, >19:1 dr | [25] |

| Organocatalytic Cascade | Proline-derived organocatalyst | Malonamides, Cinnamaldehydes | Good | High (e.g., 99% ee) | [26] |

| 3,4-Piperidyne Cycloaddition | CsF / Trapping Agent | Silyl triflate precursor | Good | Regioselective | [27] |

Experimental Protocol: Enantioselective [4+2] Annulation of an Imine with an Allene

This protocol is adapted from the first highly enantioselective Kwon annulation.[24]

-

Catalyst and Reagent Preparation: In a glovebox, a vial is charged with the C2-symmetric chiral phosphepine catalyst (0.025 mmol, 5 mol %).

-

Reaction Setup: The allene (0.75 mmol, 1.5 equiv) is added, followed by the solvent (e.g., toluene, 1.0 mL). The imine (0.50 mmol, 1.0 equiv) is then added to the solution.

-

Reaction Conditions: The vial is sealed, removed from the glovebox, and the reaction mixture is stirred at room temperature for the specified time (e.g., 12-36 hours).

-

Monitoring and Work-up: The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

-

Purification and Analysis: The resulting residue is purified by flash chromatography on silica gel to yield the functionalized piperidine derivative. The enantiomeric excess of the product is determined by chiral HPLC or SFC analysis.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]

- 5. ajchem-a.com [ajchem-a.com]